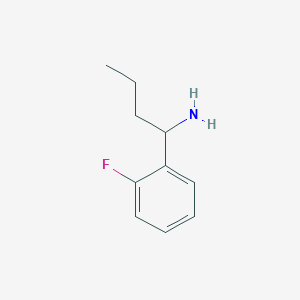

1-(2-Fluorophenyl)butan-1-amine

Beschreibung

1-(2-Fluorophenyl)butan-1-amine is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FN. Its structure comprises a butan-1-amine chain attached to a 2-fluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the fluorine substituent, which can modulate lipophilicity, metabolic stability, and receptor binding affinity compared to non-fluorinated analogs .

Eigenschaften

Molekularformel |

C10H14FN |

|---|---|

Molekulargewicht |

167.22 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3 |

InChI-Schlüssel |

JCJTULFTIJYNOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C1=CC=CC=C1F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(2-Fluorphenyl)butan-1-amin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Alkylierung von 2-Fluorbenzylamin mit Butylbromid unter basischen Bedingungen. Die Reaktion erfordert in der Regel eine starke Base wie Natriumhydrid oder Kalium-tert-butoxid, um das Amin zu deprotonieren und so eine nucleophile Substitution zu ermöglichen.

Industrielle Produktionsmethoden: In der industriellen Produktion kann die Synthese von 1-(2-Fluorphenyl)butan-1-amin kontinuierliche Strömungsreaktoren nutzen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Katalysatoren und Lösungsmittel werden ausgewählt, um die Effizienz und Selektivität der Reaktion zu verbessern. Dabei werden häufig Prinzipien der grünen Chemie angewendet, um die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(2-Fluorphenyl)butan-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden Iminen oder Nitrilen oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu sekundären oder tertiären Aminen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol für nucleophile aromatische Substitution.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Einführung verschiedener Substituenten am Phenylring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its pharmacological properties. Its interaction with biological targets could lead to the development of new therapeutic agents. The fluorophenyl group may enhance the compound's ability to interact with neurotransmitter receptors, potentially affecting mood and cognition.

Case Study: Neurotransmitter Interaction

A study investigated the effects of various phenethylamines, including 1-(2-Fluorophenyl)butan-1-amine, on serotonin receptors. Results indicated significant binding affinity, suggesting potential applications in treating mood disorders.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. The presence of the fluorine atom can facilitate specific reactions that are not possible with other substituents.

Table 1: Synthesis Pathways

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | 4-fluorobenzaldehyde | Useful in further synthetic applications |

| Reduction | Various secondary/tertiary amines | Important for creating complex amines |

| Substitution | Diverse substituted aromatic compounds | Enhances functional group diversity |

Pharmaceutical Development

Research is ongoing to evaluate this compound as a precursor in drug development. Its structural properties may allow for modifications that enhance efficacy and reduce side effects in therapeutic agents.

Case Study: Drug Development

In a recent investigation, derivatives of this compound were synthesized to assess their analgesic properties. Preliminary results showed promising pain-relief effects comparable to established medications .

Industrial Applications

In industrial contexts, this compound is utilized in the production of pharmaceuticals and other materials. Its synthesis can be optimized using advanced techniques such as continuous flow reactors to improve yield and purity.

Table 2: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Industry | Intermediate for drug synthesis |

| Material Science | Used in creating specialized polymers |

Wirkmechanismus

The mechanism by which 1-(2-Fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Features

Key Observations :

- Steric Influence : The 2,6-difluorophenyl variant () introduces greater steric hindrance, which may affect binding to biological targets or catalytic sites .

- Lipophilicity: Methoxy-substituted analogs (e.g., ) exhibit higher lipophilicity (logP ~2.5–3.0) due to the nonpolar methoxy group, whereas fluorine’s electronegativity may reduce logP slightly .

Physicochemical Properties

Viscosity and Solvation Effects

highlights that linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in 1-alkanol solutions compared to bulkier analogs. For this compound, the aromatic fluorophenyl group likely increases viscosity due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .

Thermal Stability

Fluorinated aromatic amines generally exhibit higher thermal stability than non-fluorinated counterparts. For example, 1-(2,5-Difluorophenyl)butan-1-amine hydrochloride () is stable under standard laboratory conditions, suggesting similar resilience for the 2-fluorophenyl variant .

Biologische Aktivität

1-(2-Fluorophenyl)butan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a fluorophenyl group attached to a butanamine backbone. The compound exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. The fluorophenyl group influences the compound's binding affinity and selectivity for specific receptors, which can lead to diverse pharmacological effects.

Key Interactions

- Dopamine Receptors : Research indicates that compounds similar to this compound exhibit significant binding affinities at dopamine receptor subtypes, suggesting potential applications in treating neurological disorders .

- Serotonin Receptors : The compound also interacts with serotonin receptors, which may contribute to its effects on mood and behavior .

Pharmacological Properties

The pharmacological profile of this compound includes various effects that are relevant for therapeutic applications:

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antipsychotic Activity : A study identified a butyrophenone analog with a similar structure that demonstrated multireceptor binding capabilities. This compound was effective in reducing symptoms in rodent models without causing significant side effects typically associated with antipsychotics .

- Toxicological Studies : In postmortem analyses, related compounds have been detected at high concentrations, indicating potential risks associated with misuse or overdose. These findings underscore the importance of understanding the metabolic pathways and toxicity profiles of fluorinated compounds .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of amine compounds:

- Fluorination Effects : The presence of fluorine in the phenyl ring alters the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets .

- Metabolic Pathways : Studies have shown that metabolic pathways involving hydroxylation and N-dealkylation are significant for understanding the pharmacokinetics of similar compounds, which may apply to this compound as well .

Q & A

Basic: What synthetic routes are available for preparing 1-(2-Fluorophenyl)butan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves reductive amination of 2-fluorophenylbutanone using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with a palladium or platinum catalyst. Key parameters include:

- pH control : Maintain acidic conditions (pH ~5–6) for NaBH3CN-mediated reactions to minimize side-product formation .

- Catalyst selection : Hydrogenation with Pd/C at 50–60 psi H₂ improves stereochemical control compared to PtO₂ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (for volatile impurities) enhances purity. Impurities often arise from incomplete reduction or fluorophenyl ring side reactions (e.g., dehalogenation under harsh conditions) .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

A multi-technique approach is required:

- NMR : ¹H and ¹³C NMR distinguish the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.3 ppm with meta-fluorine coupling) and the butanamine chain (δ 1.2–2.8 ppm). ¹⁹F NMR confirms fluorine substitution at the 2-position (δ -115 to -120 ppm) .

- GC-MS : Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 109 [C6H4F⁺] and m/z 72 [C4H10N⁺]). Chemical ionization (CI) with methane preserves the molecular ion ([M+H]⁺ = 168) .

- IR : Stretching bands at ~3350 cm⁻¹ (N-H) and ~1220 cm⁻¹ (C-F) validate functional groups .

Advanced: How do positional isomers of fluorinated arylalkylamines complicate analytical characterization, and what strategies resolve them?

Methodological Answer:

Fluorine positional isomers (e.g., 2-F vs. 3-F vs. 4-F on the phenyl ring) exhibit nearly identical molecular weights but distinct chromatographic and spectral properties:

- GC Differentiation : Use polar stationary phases (e.g., DB-5MS) to separate isomers via retention time shifts. For example, 2-F isomers elute earlier than 3-F analogs due to reduced polarity .

- MS/MS Analysis : Monitor HF elimination ([M+H - HF]⁺) using triple quadrupole MS. Product ion patterns (e.g., m/z 149 for 2-F vs. m/z 135 for 3-F) are isomer-specific .

- X-ray Crystallography : Resolves ambiguity when spectral overlap occurs, but requires high-purity crystals .

Advanced: How can computational modeling predict the receptor-binding interactions of this compound, particularly with NMDA or σ receptors?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with NMDA receptor GluN2B subunits. Fluorine’s electronegativity enhances hydrogen bonding with Thr174 or Asn176 residues .

- MD Simulations : GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories. Fluorophenyl’s hydrophobicity may increase membrane permeability .

- SAR Studies : Compare binding affinities of fluorinated analogs (e.g., 2-F vs. 4-F) via radioligand displacement assays (³H-MK-801 for NMDA) to validate computational predictions .

Advanced: How should researchers address conflicting spectral data reported for this compound across different laboratories?

Methodological Answer:

Discrepancies often arise from solvent effects, instrument calibration, or impurity interference:

- Standardized Protocols : Use deuterated solvents (CDCl3) with TMS as an internal reference for NMR. Calibrate MS with perfluorotributylamine (PFTBA) .

- Interlaboratory Validation : Share samples with independent labs for cross-validation. For example, GC retention indices and HRMS (high-resolution MS) with <5 ppm error confirm molecular formulas .

- Impurity Profiling : LC-TOF/MS identifies trace by-products (e.g., oxidation to nitriones) that may skew data .

Basic: What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (CH2Cl2). Limited solubility in water (<0.1 mg/mL at 25°C) .

- Stability : Store under inert gas (N2/Ar) at -20°C to prevent oxidation. Degrades in acidic media (pH <4) via amine protonation and subsequent hydrolysis .

Advanced: What role does fluorine substitution play in modulating the compound’s physicochemical and pharmacological properties?

Methodological Answer:

- Lipophilicity : Fluorine increases logP (measured via shake-flask method) by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (e.g., CYP2D6), as shown in hepatocyte microsomal assays .

- Bioisosterism : The 2-F group mimics -OH in hydrogen bonding but avoids metabolic glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.